molecular formula C12H19BrSSi B117015 (4-Bromophenylthio)dimethyl-tert-butylsilane CAS No. 153312-70-0

(4-Bromophenylthio)dimethyl-tert-butylsilane

Cat. No. B117015
M. Wt: 303.34 g/mol
InChI Key: ZVSDFKXSTADQGI-UHFFFAOYSA-N
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Description

(4-Bromophenylthio)dimethyl-tert-butylsilane is a chemical compound with the linear formula C6H4BrSSi(CH3)2C(CH3)3 . The CAS number for this compound is 153312-70-0 .


Molecular Structure Analysis

The molecular structure of (4-Bromophenylthio)dimethyl-tert-butylsilane is represented by the formula C6H4BrSSi(CH3)2C(CH3)3 . This indicates that the molecule is composed of carbon ©, hydrogen (H), bromine (Br), sulfur (S), and silicon (Si) atoms. The exact arrangement of these atoms in the molecule is not provided in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of (4-Bromophenylthio)dimethyl-tert-butylsilane include a boiling point of 120-130°C at 0.2-0.3 mmHg and a melting point of 42-44°C . The molecular weight of the compound is 303.33 .

Scientific Research Applications

Photoinitiator Development

(4-Bromophenylthio)dimethyl-tert-butylsilane has been studied as part of new highly efficient photoinitiators based on silyl radicals chemistry. These compounds are capable of initiating both free radical polymerization and free radical promoted cationic polymerizations, generating silyl radicals under light irradiation. They exhibit high rates of polymerization and high final conversions with low oxygen inhibition, showcasing their potential in photopolymerization processes (Lalevée et al., 2008).

Organometallic Chemistry

In the field of organometallic chemistry, (4-Bromophenylthio)dimethyl-tert-butylsilane has been explored. For example, the manganese carbonyl bromide-catalyzed alcoholysis of monohydrosilane involved the use of compounds related to (4-Bromophenylthio)dimethyl-tert-butylsilane. This process showed chemoselective alcoholysis of dimethyl-phenylsilane and highlighted the compound's reactivity and utility in synthesizing alkoxysilanes (Gregg & Cutler, 1994).

Catalytic Processes

Studies have been conducted on palladium-catalyzed intra/intermolecular cascade cross couplings/cyclizations involving compounds like (4-Bromophenylthio)dimethyl-tert-butylsilane. Such research sheds light on the potential of these compounds in complex catalytic processes leading to the formation of indene analogues and cross-conjugated tetraenes (Demircan, 2014).

Synthesis and Molecular Structure Analysis

The synthesis and structural analysis of related compounds provide insights into the reactivity and molecular configuration of (4-Bromophenylthio)dimethyl-tert-butylsilane. Studies on silicium compounds with strong intramolecular steric interactions, for instance, have implications for understanding the properties and potential applications of (4-Bromophenylthio)dimethyl-tert-butylsilane in the synthesis of various silanes and siloxanes (Weidenbruch et al., 1983).

Safety And Hazards

(4-Bromophenylthio)dimethyl-tert-butylsilane is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) according to the CLP criteria . The United Nations designated GHS hazard class pictogram for this compound is Irritant, and the GHS signal word is Warning.

properties

IUPAC Name

(4-bromophenyl)sulfanyl-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BrSSi/c1-12(2,3)15(4,5)14-11-8-6-10(13)7-9-11/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSDFKXSTADQGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)SC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrSSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70448571
Record name (4-Bromophenylthio)dimethyl-tert-butylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromophenylthio)dimethyl-tert-butylsilane

CAS RN

153312-70-0
Record name (4-Bromophenylthio)dimethyl-tert-butylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Bromophenylthio)dimethyl-tert-butylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Lalevée, N Blanchard, M El-Roz, B Graff… - …, 2008 - ACS Publications
New highly efficient photoinitiators (PI) based on silyl radicals chemistry are proposed. The ability of these structures to initiate both free radical polymerization and free radical promoted …
Number of citations: 110 pubs.acs.org

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